molecular formula C7H12N2O B13911432 3-isobutoxy-1H-pyrazole

3-isobutoxy-1H-pyrazole

Cat. No.: B13911432
M. Wt: 140.18 g/mol
InChI Key: RNKPELMWHXNNHP-UHFFFAOYSA-N
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Description

3-isobutoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms and an isobutoxy group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutoxy-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing good yields under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as using transition-metal catalysts and photoredox reactions, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-isobutoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-isobutoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutoxy-1H-pyrazole is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activities. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial synthesis.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important building block for synthesizing more complex molecules with diverse applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-(2-methylpropoxy)-1H-pyrazole

InChI

InChI=1S/C7H12N2O/c1-6(2)5-10-7-3-4-8-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)

InChI Key

RNKPELMWHXNNHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=NN1

Origin of Product

United States

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